molecular formula C18H12ClF3N2O2 B6169401 3-chloro-4-[methyl(phenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 2113161-06-9

3-chloro-4-[methyl(phenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B6169401
CAS RN: 2113161-06-9
M. Wt: 380.7
InChI Key:
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Description

The compound is a pyrrole derivative, which is a five-membered aromatic ring containing one nitrogen atom. The presence of the trifluoromethyl group (-CF3) and the phenyl group attached to the nitrogen atom suggests that this compound could have interesting chemical properties. The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-4-[methyl(phenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of 4-(trifluoromethyl)aniline, which is then coupled with ethyl acetoacetate to form 4-(trifluoromethyl)phenyl-3-oxobutanoate. This intermediate is then reacted with methyl phenylhydrazine to form 4-(trifluoromethyl)phenyl-3-(methylphenyl)hydrazono)butanoate. The final step involves the cyclization of this intermediate to form the target compound.", "Starting Materials": [ "4-(trifluoromethyl)aniline", "ethyl acetoacetate", "methyl phenylhydrazine" ], "Reaction": [ "Step 1: Synthesis of 4-(trifluoromethyl)phenyl-3-oxobutanoate by reacting 4-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide.", "Step 2: Synthesis of 4-(trifluoromethyl)phenyl-3-(methylphenyl)hydrazono)butanoate by reacting 4-(trifluoromethyl)phenyl-3-oxobutanoate with methyl phenylhydrazine in the presence of a reducing agent such as sodium borohydride.", "Step 3: Cyclization of 4-(trifluoromethyl)phenyl-3-(methylphenyl)hydrazono)butanoate to form the target compound by heating the intermediate in the presence of a catalyst such as p-toluenesulfonic acid." ] }

CAS RN

2113161-06-9

Molecular Formula

C18H12ClF3N2O2

Molecular Weight

380.7

Purity

95

Origin of Product

United States

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